4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine
Overview
Description
4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at the 4-position, a methyl group at the 2-position, and a thiophen-3-ylmethyl group at the 6-position
Mechanism of Action
In general, pyrimidine derivatives can participate in various chemical reactions. For instance, they can be used in Suzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, the pyrimidine compound can act as an organoboron reagent .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between this compound and CDKs can lead to the inhibition of kinase activity, thereby affecting cell proliferation.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, this compound can alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their function. One notable mechanism is the inhibition of CDK2, which is achieved through direct binding to the enzyme’s active site . This binding prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and leading to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolites can further influence cellular processes and contribute to the overall biological activity of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments within the cell, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that ensure the compound reaches its site of action. In the nucleus, this compound can influence gene expression, while in the mitochondria, it can affect cellular energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine typically involves the reaction of 4,6-dichloro-2-methylpyrimidine with thiophen-3-ylmethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of thiophen-3-ylmethanol displaces the chlorine atom at the 6-position of the pyrimidine ring.
Reaction Conditions:
Reagents: 4,6-dichloro-2-methylpyrimidine, thiophen-3-ylmethanol
Solvent: Anhydrous ethanol
Catalyst: Sodium ethoxide
Temperature: Room temperature
Time: 2 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophen-3-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), thiols (e.g., thiophenol), or alkoxides (e.g., sodium methoxide) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Sulfoxides or sulfones of the thiophen-3-ylmethyl group.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-related pathways.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It can be employed in the study of enzyme inhibitors and receptor modulators, providing insights into biological processes and potential therapeutic targets.
Chemical Synthesis: As an intermediate in organic synthesis, it facilitates the construction of more complex molecules with desired properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-6-(methylthio)pyrimidine
- 4-Chloro-2-methyl-6-(phenylmethyl)pyrimidine
- 4-Chloro-2-methyl-6-(benzyl)pyrimidine
Uniqueness
4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine is unique due to the presence of the thiophen-3-ylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall performance in various applications compared to similar compounds with different substituents.
Properties
IUPAC Name |
4-chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-7-12-9(5-10(11)13-7)4-8-2-3-14-6-8/h2-3,5-6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZFVHHLFGHQDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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